molecular formula C14H13N5O2 B2440030 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 1226442-36-9

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No.: B2440030
CAS No.: 1226442-36-9
M. Wt: 283.291
InChI Key: GJRMJVPHOFEDKO-UHFFFAOYSA-N
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Description

“N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide” is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both pyridazinone and indazole moieties, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the ethyl linker: This step involves the alkylation of the pyridazinone with an appropriate ethylating agent.

    Formation of the indazole ring: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Coupling of the two moieties: The final step involves the coupling of the pyridazinone-ethyl intermediate with the indazole-3-carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the indazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide” may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide” would depend on its specific biological target. Generally, indazole derivatives are known to interact with various enzymes, receptors, or ion channels. The compound might exert its effects by:

    Binding to a specific receptor: Modulating its activity.

    Inhibiting an enzyme: Preventing the conversion of a substrate to a product.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide: can be compared with other indazole derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structural features of both pyridazinone and indazole moieties, which may confer distinct biological activities and potential therapeutic benefits compared to other similar compounds.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-12-6-3-7-16-19(12)9-8-15-14(21)13-10-4-1-2-5-11(10)17-18-13/h1-7H,8-9H2,(H,15,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMJVPHOFEDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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